molecular formula C19H19NOS2 B12618952 4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one CAS No. 922160-79-0

4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one

Cat. No.: B12618952
CAS No.: 922160-79-0
M. Wt: 341.5 g/mol
InChI Key: AFDTZMJQNQSMNH-UHFFFAOYSA-N
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Description

4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one is a heterocyclic compound featuring a 1,3-dithiol-2-one core substituted with a diethylamino-phenyl group at the 4-position and a phenyl group at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science and pharmaceuticals.

Properties

CAS No.

922160-79-0

Molecular Formula

C19H19NOS2

Molecular Weight

341.5 g/mol

IUPAC Name

4-[4-(diethylamino)phenyl]-5-phenyl-1,3-dithiol-2-one

InChI

InChI=1S/C19H19NOS2/c1-3-20(4-2)16-12-10-15(11-13-16)18-17(22-19(21)23-18)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3

InChI Key

AFDTZMJQNQSMNH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=C(SC(=O)S2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one typically involves a multi-step process. One common method includes the reaction of 4-(Diethylamino)benzaldehyde with thiourea in the presence of a base to form the corresponding thioamide. This intermediate is then cyclized using a suitable oxidizing agent to yield the final dithiol-2-one compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are typically used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiol-2-one moiety to dithiolanes.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiolanes.

    Substitution: Nitro or halogenated derivatives of the phenyl rings.

Scientific Research Applications

4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[4-(Diethylamino)phenyl]-5-phenyl-2H-1,3-dithiol-2-one involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dithiol-2-one moiety can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural motifs with several classes of heterocycles:

Triazole Derivatives
  • Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Key Differences: Replaces the dithiolone ring with a triazole core. The sulfonyl and fluorophenyl substituents enhance polarity and bioactivity, particularly antifungal properties . Functional Impact: Sulfonyl groups increase metabolic stability compared to the diethylamino group in the target compound.
Pyrazole Derivatives
  • Example: 1-(4-(4-Methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-5-(methylthio)-4H-1,2,4-triazole () Key Differences: Features a pyrazole-triazole hybrid structure with methoxy and methylthio groups. These substituents modulate electronic density, influencing antibacterial activity .
Oxadiazole Derivatives
  • Example: 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one () Key Differences: Incorporates an oxadiazole ring and trifluoromethyl group, which confer high thermal stability and resistance to enzymatic degradation . Functional Impact: The trifluoromethyl group increases electronegativity, contrasting with the electron-donating diethylamino group in the target compound.

Key Findings :

  • Triazole and pyrazole derivatives exhibit pronounced antimicrobial activity due to sulfonyl and thioether groups, which disrupt microbial membranes .
  • The target compound’s diethylamino group may enhance solubility in organic solvents, favoring applications in polymer chemistry (e.g., azo-monomer synthesis, as seen in ) .

Physicochemical Properties

  • Polarity: The diethylamino group in the target compound reduces crystallinity compared to sulfonyl- or trifluoromethyl-substituted analogs.
  • Thermal Stability : Oxadiazoles (e.g., ) exhibit superior stability (>250°C) due to aromaticity and strong C-F bonds, whereas dithiolones may decompose at lower temperatures .

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